Home > Products > Screening Compounds P98926 > Darifenacin hydrobromide
Darifenacin hydrobromide - 133099-07-7

Darifenacin hydrobromide

Catalog Number: EVT-264512
CAS Number: 133099-07-7
Molecular Formula: C28H31BrN2O2
Molecular Weight: 507.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Darifenacin Hydrobromide is a synthetic compound classified as a muscarinic receptor antagonist, specifically exhibiting high selectivity for the M3 receptor subtype [, , , ]. Its primary role in scientific research is to investigate the role of M3 receptors in various physiological processes and explore its potential as a pharmacological tool for modulating M3 receptor activity [, , , ].

Overview

Darifenacin hydrobromide is a pharmaceutical compound primarily used as a muscarinic M3 receptor antagonist for the treatment of overactive bladder syndrome. It is a selective agent that helps alleviate symptoms such as urinary urgency, frequency, and incontinence by inhibiting involuntary contractions of the bladder.

Source

Darifenacin hydrobromide was first synthesized in the late 1990s and has since been developed into a marketed medication under the brand name Enablex. The compound is derived from the reaction of specific chemical precursors, which include various halogenated and non-halogenated aromatic compounds.

Classification

Darifenacin hydrobromide belongs to the class of anticholinergic agents. It specifically targets the M3 subtype of muscarinic receptors, which are predominantly found in the bladder, making it effective for its intended therapeutic use.

Synthesis Analysis

Methods

The synthesis of darifenacin hydrobromide involves several key steps:

  1. Initial Reaction: The synthesis typically starts with the reaction of 3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)-pyrrolidine with 5-halo ethyl-2,3-dihydrobenzofuran. This step is crucial for forming the core structure of darifenacin .
  2. Formation of Hydrobromide Salt: The base form of darifenacin is converted to its hydrobromide salt by reacting it with an equimolar amount of hydrobromic acid in a suitable solvent like ethylmethylketone. This process ensures the stability and solubility of the final product .
  3. Purification: The crude product undergoes purification through recrystallization or filtration techniques to achieve high purity levels (typically above 98%) necessary for pharmaceutical applications .

Technical Details

The synthesis often employs phase transfer catalysts to facilitate reactions between organic and aqueous phases, enhancing yield and purity. Additionally, various solvents are utilized throughout the process to optimize extraction and crystallization steps.

Molecular Structure Analysis

Structure

Darifenacin hydrobromide has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is C23H30BrN3O2C_{23}H_{30}BrN_3O_2, which includes:

  • A pyrrolidine ring
  • A benzofuran moiety
  • A diphenylmethane group

Data

The molecular weight of darifenacin hydrobromide is approximately 428.4 g/mol. Its structural representation highlights significant functional groups that contribute to its pharmacological activity.

Chemical Reactions Analysis

Reactions

Darifenacin hydrobromide can undergo several chemical reactions, including:

  • Hydrolysis: In aqueous environments, darifenacin may hydrolyze, leading to degradation products.
  • Oxidation: The presence of certain reactive groups makes it susceptible to oxidation under specific conditions.
  • N-dealkylation: This reaction can occur in metabolic pathways, affecting its pharmacokinetics .

Technical Details

Understanding these reactions is essential for predicting the stability and shelf-life of darifenacin formulations. Analytical methods such as high-performance liquid chromatography are commonly used to monitor these reactions and assess product purity .

Mechanism of Action

Process

Darifenacin functions by selectively antagonizing the M3 muscarinic receptors located in the bladder detrusor muscle. This inhibition reduces involuntary contractions, leading to increased bladder capacity and decreased urgency.

Data

Research indicates that darifenacin's selectivity for M3 receptors over other muscarinic subtypes minimizes side effects commonly associated with anticholinergic medications, such as dry mouth and constipation . Its pharmacodynamic profile allows for effective symptom management in patients with overactive bladder.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Darifenacin hydrobromide typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like ethanol and methanol, which aids in formulation development.

Chemical Properties

  • Melting Point: The melting point ranges around 210–215 °C.
  • Stability: Darifenacin hydrobromide is stable under normal storage conditions but may degrade when exposed to light or moisture.

Relevant data from stability studies indicate that formulations containing darifenacin maintain efficacy over extended periods when stored properly .

Applications

Scientific Uses

Darifenacin hydrobromide is primarily used in clinical settings for treating overactive bladder syndrome. Its effectiveness has been demonstrated in numerous clinical trials, highlighting its role in improving quality of life for patients suffering from this condition.

In addition to its primary use, ongoing research explores potential applications in other areas related to bladder function disorders and its effects on various muscarinic receptor subtypes beyond M3.

Introduction to Darifenacin Hydrobromide

Darifenacin hydrobromide is a muscarinic receptor antagonist with the chemical name (S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide hydrobromide. Its molecular formula is C₂₈H₃₀N₂O₂·HBr (molecular weight: 507.48 g/mol) [9] [10]. This white crystalline solid exhibits selective affinity for the M3 muscarinic receptor subtype, distinguishing it from non-selective antimuscarinic agents. The compound exists as an enantiomerically pure (S)-isomer, critical for its pharmacological activity. Developed as an extended-release oral formulation, it offers sustained therapeutic effects for chronic urogenital conditions [4] [10].

Historical Development and Approval Milestones

Darifenacin (originally designated UK-88,525) was discovered by Pfizer scientists in Sandwich, UK. Novartis subsequently spearheaded its global development for overactive bladder (OAB) syndrome [10]. The drug underwent rigorous clinical evaluation, including Phase 2 and Phase 3 trials demonstrating significant reductions in urinary incontinence episodes and urgency [3] [6].

Table 1: Regulatory Approval Timeline of Darifenacin Hydrobromide

DateRegion/CountryTrade NameApproving AuthoritySignificance
October 2004European UnionEmselexEMAFirst major market approval
December 2004United StatesEnablexFDAFDA approval based on pivotal trials
2005-2010>30 countriesVariousNational agenciesGlobal market expansion
2010United States (rights)Enablex-Acquisition by Warner Chilcott

The FDA granted approval on December 22, 2004, for treating OAB symptoms (urge incontinence, urgency, and frequency) [1] [7]. European Medicines Agency (EMA) approval followed in October 2004 under the brand name Emselex [10]. In 2010, marketing rights for the US were transferred to Warner Chilcott in a $400 million agreement, reflecting its commercial importance [10].

Pharmacological Classification and Therapeutic Indications

Darifenacin hydrobromide is pharmacologically classified as a competitive muscarinic receptor antagonist with the ATC code G04BD10 (urinary antispasmodics) [10]. It specifically targets muscarinic receptors in the detrusor muscle of the urinary bladder, inhibiting acetylcholine-induced contractions [2] [8].

Therapeutically, it is indicated for:

  • Urge urinary incontinence (involuntary leakage accompanied by urgency)
  • Urinary urgency (sudden compelling desire to urinate)
  • Urinary frequency (abnormally frequent urination) [1] [4]

Clinical trials demonstrated efficacy within two weeks of initiation. A 12-week study (n=439) showed 69–77% median reduction in incontinence episodes versus 46% for placebo (p<0.01). Significant improvements in micturition frequency, bladder capacity, and nocturia were also documented [3] [6]. Its extended-release formulation supports once-daily dosing, enhancing patient adherence [4] [10].

Significance of M3 Receptor Selectivity in Urogenital Therapeutics

Darifenacin’s therapeutic advantage stems from its high selectivity for M3 muscarinic receptors (59-fold greater affinity for M3 vs. M2/M4 subtypes, and 9–12-fold vs. M1/M5) [3] [8]. The M3 subtype mediates detrusor smooth muscle contraction in the bladder via Gq-protein coupling and phospholipase C activation [3] [8].

Table 2: Receptor Binding Affinity Profile of Darifenacin Hydrobromide

Muscarinic Receptor SubtypePrimary Physiological RoleRelative Affinity of DarifenacinClinical Relevance
M3Detrusor contractionHigh (Ki ≈ 2.1 nM)Target for OAB symptom relief
M1CNS function, cognitionModerate (9-fold lower than M3)Minimized cognitive side effects
M2Cardiac functionLow (59-fold lower than M3)Reduced cardiovascular toxicity
M4/M5DiverseNegligibleTherapeutically irrelevant

This selectivity minimizes antagonism at non-target receptors:

  • Avoidance of M1 blockade prevents cognitive impairment (e.g., memory deficits common with non-selective agents like oxybutynin) [3].
  • Avoidance of M2 blockade mitigates cardiac effects (e.g., tachycardia) due to minimal receptor occupancy in the sinoatrial node [3] [8].
  • Tissue selectivity further reduces dry mouth and constipation compared to non-selective antimuscarinics, as M3 receptors in salivary glands and intestines experience lower drug exposure than those in the bladder [3] [6].

Clinical studies confirm that darifenacin’s M3 selectivity translates to efficacy comparable to non-selective agents (e.g., 77% reduction in incontinence episodes at 15 mg/day) without increased CNS or cardiovascular adverse events [3] [6]. This receptor-specific targeting represents a paradigm shift in antimuscarinic therapy for OAB.

Table 3: Nomenclature of Darifenacin Hydrobromide

Designation TypeName(s)
Chemical Name(S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide hydrobromide
Generic NameDarifenacin hydrobromide
Trade NamesEnablex® (US/Canada), Emselex® (EU)
Development CodeUK-88,525
CAS Registry133099-07-7
Other IdentifiersDB00496 (DrugBank); CHEMBL1052 (ChEMBL)

Properties

CAS Number

133099-07-7

Product Name

Darifenacin hydrobromide

IUPAC Name

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide

Molecular Formula

C28H31BrN2O2

Molecular Weight

507.5 g/mol

InChI

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1

InChI Key

UQAVIASOPREUIT-VQIWEWKSSA-N

SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br

Synonyms

(S)-1-(2-(2,3-dihydro-5-benzofuranyl)ethyl)-alpha,alpha-diphenyl-3-pyrrolidineacetamide
darifenacin
darifenacin hydrobromide
darifenacin hydrochloride
darifenacine
darifenicin
Emselex
Enablex
UK-88525

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.